Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
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Overview
Description
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-, also known as geranylgeranyltrimethylsilane (GGTMS), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoprenoids, which are natural compounds that play essential roles in various biological processes.
Scientific Research Applications
Diamagnetic Susceptibility of Organo Silanes
- Study: "Untersuchungen über die diamagnetische Suszeptibilität einiger Organo (imino-oxy)silane" investigated the diamagnetic susceptibilities of certain organo silanes, including those with Si−O bonds (Goel, Singh, & Mehrotra, 1976).
Synthesis of α-Siloxy-α-Alkoxycarbonyl Amides
- Study: Research on the synthesis of α-siloxy-α-alkoxycarbonyl amides using carbamoylsilane and α-ketoesters highlighted the potential of silane compounds in organic synthesis (Li, Liu, & Chen, 2015).
Use in Forming Carboxamides
- Study: "An effective method for the synthesis of carboxamides" discussed using tetrakis(pyridin-2-yloxy)silane as a mild dehydrating reagent for forming various carboxamides (Tozawa, Yamane, & Mukaiyama, 2005).
Application in Electrochemistry
- Study: "Novel silane compounds as electrolyte solvents for Li-ion batteries" showed that certain silane compounds could be used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating their potential in electrochemistry (Amine et al., 2006).
Chemisorption on Silica Surface
- Study: "Chemisorption of trimethylpseudohalo-silanes on the surface of silica" explored the chemisorption properties of trimethyl-substituted silanes on silica surfaces, which is significant in surface chemistry (Varvarin et al., 1986).
Hydrosilylation of Alkynes
- Study: "Hydrosilylation of Alkynes Mediated by N-Heterocyclic Carbene Platinum(0) Complexes" examined the catalytic properties of silanes in the hydrosilylation of alkynes, an important reaction in organic chemistry (Bo et al., 2006).
Polymerization and Material Science
- Study: "Anionic Ring-Opening Polymerization of Trimethylsiloxy-Substituted 1-Oxa-2,5-disilacyclopentanes" discussed the synthesis of polymers from silane compounds, showing their role in material science and polymer chemistry (Ziatdinov, Cai, & Weber, 2002).
properties
CAS RN |
16729-20-7 |
---|---|
Product Name |
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl- |
Molecular Formula |
C23H38OSi |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
[(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trienoxy]-trimethylsilane |
InChI |
InChI=1S/C23H38OSi/c1-19(11-9-12-20(2)16-18-24-25(6,7)8)14-15-22-21(3)13-10-17-23(22,4)5/h9,11-15H,10,16-18H2,1-8H3/b11-9+,19-14+,20-12+,22-15+ |
InChI Key |
BRQULYFCMPMQFL-JYWHSYTOSA-N |
Isomeric SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO[Si](C)(C)C)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C |
synonyms |
3,7-Dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-1-[(trimethylsilyl)oxy]-3,5,7-nonatriene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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